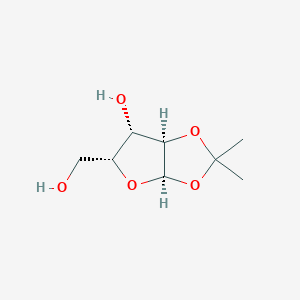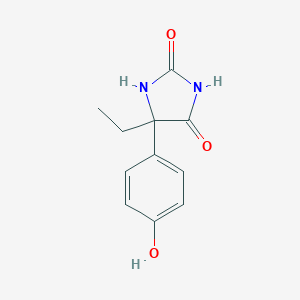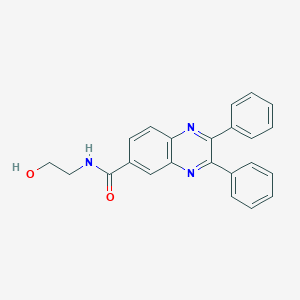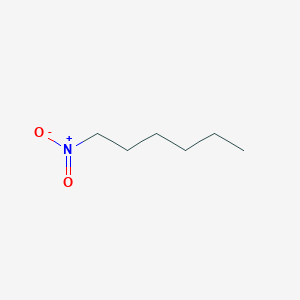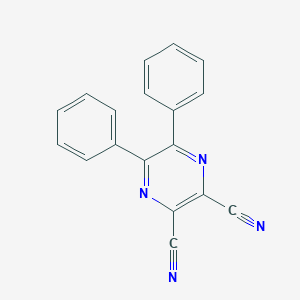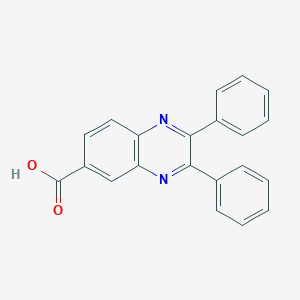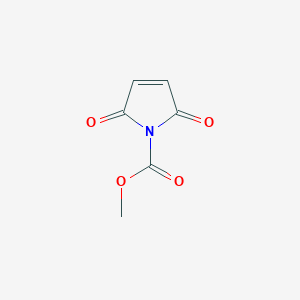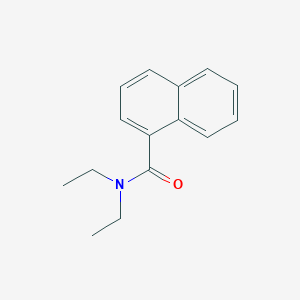
N,N-Diethyl-1-naphthamide
Overview
Description
N,N-Diethyl-1-naphthamide is an organic compound belonging to the class of aromatic amides. It is characterized by the presence of a naphthalene ring substituted with a diethylamide group. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
N,N-Diethyl-1-naphthamide primarily targets monoamine oxidase (MAO) . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a vital role in the breakdown of neurotransmitters such as serotonin and dopamine. They are found in the outer mitochondrial membrane of most cell types in the body.
Mode of Action
This compound interacts with its target, MAO, in a competitive and reversible manner . It binds to the active site of the enzyme, preventing the normal substrate from interacting with the enzyme, thus inhibiting its activity. This inhibition is reversible, meaning the compound can detach from the enzyme, allowing it to resume its normal function .
Biochemical Analysis
Biochemical Properties
N,N-Diethyl-1-naphthamide has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . The nature of these interactions is likely due to the specific structural features of this compound, which allow it to bind to the active sites of these enzymes and inhibit their activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethyl-1-naphthamide can be synthesized through the reaction of 1-naphthoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but is optimized for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,8-dicarboxylic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of N,N-diethyl-1-naphthylamine.
Substitution: The compound can participate in electrophilic substitution reactions, where the naphthalene ring is substituted with various electrophiles under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether or tetrahydrofuran.
Substitution: Electrophiles like bromine, chlorine, in the presence of Lewis acids such as aluminum chloride.
Major Products:
Oxidation: Naphthalene-1,8-dicarboxylic acid derivatives.
Reduction: N,N-diethyl-1-naphthylamine.
Substitution: Halogenated naphthamide derivatives.
Scientific Research Applications
N,N-Diethyl-1-naphthamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzyme studies.
Comparison with Similar Compounds
N,N-Diethyl-4-bromonaphthamide: Similar in structure but with a bromine substituent, which alters its reactivity and applications.
N,N-Diethyl-1-naphthylamine: A reduced form of N,N-Diethyl-1-naphthamide, differing in its chemical properties and uses.
Uniqueness: this compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
N,N-diethylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOIQCLRXFNYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969765 | |
| Record name | N,N-Diethylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5454-10-4 | |
| Record name | 1-Naphthamide,N-diethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N,N-Diethyl-1-naphthamide useful in organic synthesis, particularly concerning ketones?
A1: this compound plays a crucial role in enhancing the alkylation of enolizable ketones. Research has shown that when the hydrogen atoms adjacent (α) to the carbonyl group in a ketone are replaced with deuterium, the yield of the alkylation reaction with the lithium salt of this compound significantly increases []. This observation suggests that the compound can suppress undesirable enolization during the reaction, thereby improving the desired product formation.
Q2: How does the structure of this compound relate to its reactivity?
A2: A computational study revealed that this compound exhibits restricted rotation around the nitrogen-carbonyl (N-CO) bond due to steric hindrance []. This restricted rotation, coupled with the bulky nature of the naphthyl and diethyl groups, likely influences the compound's interaction with other reactants. This steric effect could explain the observed suppression of enolization when this compound's lithium salt reacts with deuterated ketones [].
Q3: Can you provide an example of this compound's application in complex molecule synthesis?
A3: Absolutely. this compound is a key component in a highly efficient synthesis of 3-methylcholanthrene []. Specifically, its lithium derivative (2-lithio-1-naphthamide) reacts with the lithium enolate of 5-methylhomophthalic anhydride, ultimately leading to the formation of a crucial spirobislactone intermediate. This synthetic route highlights the utility of this compound in constructing complex polycyclic structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



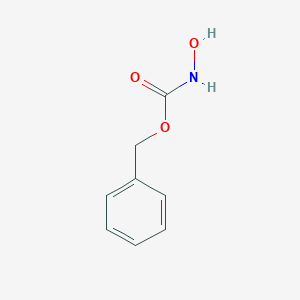

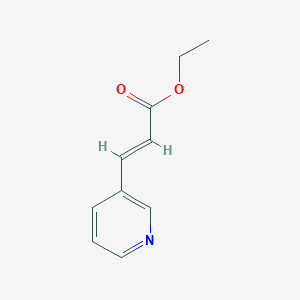
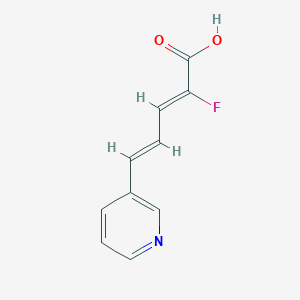
![2,3-Diphenyl-5,8-diaminopyrazino[2,3-D]pyridazine](/img/structure/B14965.png)
